molecular formula C18H20BrN3O4 B15103889 6-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid

6-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid

Cat. No.: B15103889
M. Wt: 422.3 g/mol
InChI Key: BUJCXGIAKJQVFN-UHFFFAOYSA-N
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Description

6-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is a complex organic compound characterized by the presence of a bromophenyl group, a pyridazinone ring, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid typically involves multiple steps, starting with the preparation of the pyridazinone ring. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine to form 4-bromophenylhydrazine, which is then cyclized with an appropriate diketone to form the pyridazinone ring. The resulting compound is then acetylated using acetic anhydride to introduce the acetyl group. Finally, the hexanoic acid chain is attached through an amide bond formation reaction, typically using hexanoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl groups in the pyridazinone ring and the acetyl group can be reduced to their corresponding alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 4-bromophenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

6-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyridazinone ring are likely involved in binding to these targets, while the hexanoic acid chain may influence the compound’s solubility and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid: Similar structure but lacks the hexanoic acid chain.

    4-Bromophenylhydrazine: Precursor in the synthesis but lacks the pyridazinone ring and hexanoic acid chain.

    Hexanoic acid: Simple fatty acid component.

Uniqueness

6-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is unique due to its combination of a bromophenyl group, a pyridazinone ring, and a hexanoic acid chain. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C18H20BrN3O4

Molecular Weight

422.3 g/mol

IUPAC Name

6-[[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]amino]hexanoic acid

InChI

InChI=1S/C18H20BrN3O4/c19-14-7-5-13(6-8-14)15-9-10-17(24)22(21-15)12-16(23)20-11-3-1-2-4-18(25)26/h5-10H,1-4,11-12H2,(H,20,23)(H,25,26)

InChI Key

BUJCXGIAKJQVFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCCCCC(=O)O)Br

Origin of Product

United States

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